[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate
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Overview
Description
Duclauxin is a heptacyclic oligophenalenone dimer consisting of an isocoumarin and a dihydroisocoumarin unit. These two tricyclic moieties are joined by a cyclopentane ring to form a unique hinge or castanets-like structure . It is isolated from the fungus Penicillium duclauxi and has shown significant biological activities, including antitumor, enzyme inhibition, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of duclauxin involves several redox transformations. The phenalenone intermediate is biosynthesized from acetyl-CoA and malonyl-CoAs through redox reactions. A series of oxidoreductases then catalyze further redox reactions on phenalenone to yield duclauxin .
Industrial Production Methods: Industrial production of duclauxin typically involves fermentation processes using specific strains of Penicillium and Talaromyces species. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of duclauxin .
Chemical Reactions Analysis
Types of Reactions: Duclauxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Duclauxin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of duclauxin .
Scientific Research Applications
Duclauxin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying redox reactions and biosynthetic pathways.
Biology: Duclauxin’s ability to inhibit mitochondrial respiration makes it a valuable tool for studying cellular respiration and energy metabolism.
Medicine: Its antitumor and antimicrobial properties are being explored for potential therapeutic applications in cancer treatment and infectious disease management.
Industry: Duclauxin and its derivatives are used in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
Duclauxin exerts its effects by inhibiting mitochondrial respiration, thereby preventing the synthesis of adenosine triphosphate (ATP). This inhibition is achieved through the interaction of duclauxin with specific mitochondrial enzymes involved in the electron transport chain . The disruption of ATP synthesis leads to cell death, particularly in rapidly dividing tumor cells .
Comparison with Similar Compounds
Duclauxin is unique due to its heptacyclic structure and its potent biological activities. Similar compounds include:
- Cryptoclauxin
- Bacillisporin C
- Bacillisporin F
- Talaromycesone B
These compounds share structural similarities with duclauxin but differ in their specific biological activities and mechanisms of action .
Properties
Molecular Formula |
C29H22O11 |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate |
InChI |
InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21?,24-,25+,28-,29-/m1/s1 |
InChI Key |
WBQDAYWQELBEPU-XWXRAVQOSA-N |
Isomeric SMILES |
CC1=CC(=C2C3=C1C(=O)C4[C@@H]([C@@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Synonyms |
duclauxin |
Origin of Product |
United States |
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